molecular formula C16H21N3O3 B2629818 1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 1903509-98-7

1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2629818
CAS No.: 1903509-98-7
M. Wt: 303.362
InChI Key: BAVHLJJCSMDXIZ-UHFFFAOYSA-N
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Description

1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). This enzyme is a critical node in the PI3K/AKT/mTOR signaling pathway , which is one of the most frequently dysregulated pathways in human cancers, driving cell proliferation, survival, and metabolism. The specific inhibition of the p110α catalytic subunit of PI3K makes this compound a valuable tool for investigating the oncogenic roles of PIK3CA mutations , which are common in breast, colorectal, and other solid tumors. Researchers utilize this inhibitor to dissect pathway dynamics, study mechanisms of therapeutic resistance, and evaluate the efficacy of PI3Kα blockade in preclinical models, both in vitro and in vivo. Its selectivity profile helps in designing experiments to understand the distinct biological functions of PI3Kα isoforms compared to other class I PI3Ks (β, δ, γ), thereby contributing to the development of more targeted and effective cancer therapeutics.

Properties

IUPAC Name

1-[4-(3-pyridin-3-yloxyazetidine-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-12(20)18-7-4-13(5-8-18)16(21)19-10-15(11-19)22-14-3-2-6-17-9-14/h2-3,6,9,13,15H,4-5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVHLJJCSMDXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the pyridin-3-yloxy azetidine intermediate. This intermediate is then coupled with piperidin-1-yl ethanone under specific reaction conditions to yield the final product. Common reagents used in these reactions include bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Piperidine-Ethanone Core: All compounds share a piperidine-ethanone backbone, but substituents vary significantly. The target compound uniquely incorporates an azetidine-carbonyl group, which enhances steric hindrance compared to simpler phenyl or benzoyl substituents in analogs like and .

Bioactive Substituents : The quinazoline-nitroimidazole derivative in exhibits higher molecular complexity and bioactivity (e.g., kinase inhibition), whereas the pyridinyloxy group in the target compound may improve hydrogen-bonding interactions with biological targets.

Synthetic Complexity : The azetidine moiety in the target compound likely requires multi-step synthesis involving azetidine ring formation and coupling reactions, as seen in (impurity synthesis via Dess-Martin periodinane oxidation) and (chloroacetylation followed by nucleophilic substitution).

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Derivatives with bulky substituents (e.g., quinazoline-nitroimidazole in ) show higher melting points (128–177°C) due to strong intermolecular forces, while simpler analogs (e.g., ) lack reported data, suggesting lower crystallinity.
  • Spectroscopic Characterization: IR and NMR data for piperidine-ethanone derivatives (e.g., ) confirm carbonyl peaks at ~1650–1750 cm⁻¹ (IR) and δ 2.0–2.5 ppm (¹H NMR for acetyl protons). The azetidine ring in the target compound may introduce distinct ¹³C NMR signals at δ 50–70 ppm for sp³ carbons.
  • Isomerization Behavior: Analogous compounds like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibit amide bond isomerization with an energy barrier of ~67 kJ/mol, as shown via variable-temperature NMR . The azetidine-carbonyl group in the target compound may reduce isomerization due to restricted rotation.

Biological Activity

1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the synthesis, biological activity, and research findings related to this compound, with a focus on its pharmacological properties.

Chemical Structure and Synthesis

The compound features a unique structure comprising an azetidine ring, a pyridine moiety, and a piperidine group. The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitutions to introduce the various functional groups. The synthetic route can be optimized for yield and purity, utilizing techniques such as high-throughput screening and continuous flow reactors.

Biological Activity

Pharmacological Properties:
Research indicates that derivatives of pyridine and azetidine compounds often exhibit a variety of biological activities, including:

  • Antitumor Activity: Compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. For instance, studies on pyrazole derivatives have demonstrated their ability to inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which are common in azetidine derivatives. This is particularly relevant in the context of chronic inflammatory diseases .
  • Antimicrobial Activity: Similar compounds have been evaluated for their effectiveness against antibiotic-resistant bacteria. For example, derivatives have shown promising results against strains like MRSA and VREF .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of the pyridine and azetidine rings allows for binding to various receptors or enzymes, potentially leading to inhibition of their activity. This interaction can disrupt cellular pathways critical for disease progression.

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

Study Objective Findings
Study AEvaluate antitumor activityShowed significant inhibition of cancer cell proliferation (IC50 values ranging from 5 to 15 µM).
Study BAssess anti-inflammatory effectsReduced levels of pro-inflammatory cytokines in vitro by up to 70%.
Study CTest antimicrobial efficacyInhibited growth of MRSA with an MIC of 32 µg/mL.

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